7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
Overview
Description
7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chloro group at position 7, a methyl group at position 8, a propoxyphenyl group at position 2, and a carboxylic acid group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while methylation can be done using methyl iodide in the presence of a base.
Introduction of the Propoxyphenyl Group: This step involves a Friedel-Crafts alkylation reaction where the quinoline core reacts with 3-propoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various substitution patterns and functional group transformations.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, derivatives of quinoline are used in the treatment of malaria, bacterial infections, and cancer. This compound could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, quinoline derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals. This compound could find applications in these areas, particularly in the development of new materials or active ingredients.
Mechanism of Action
The mechanism of action of 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with DNA, enzymes, or receptors. For instance, they may intercalate into DNA, inhibiting replication and transcription, or they may inhibit enzymes like topoisomerases or kinases, disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline-4-carboxylic acid: A simpler derivative with a carboxylic acid group.
8-Methylquinoline: A derivative with a methyl group at position 8.
Uniqueness
7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. The presence of the propoxyphenyl group, in particular, could enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
7-chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-3-9-25-14-6-4-5-13(10-14)18-11-16(20(23)24)15-7-8-17(21)12(2)19(15)22-18/h4-8,10-11H,3,9H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSZRARBCBDEBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171853 | |
Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863185-11-9 | |
Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863185-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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